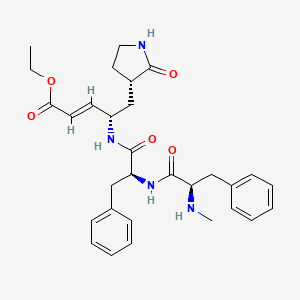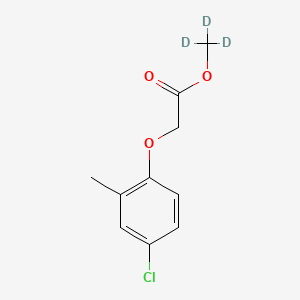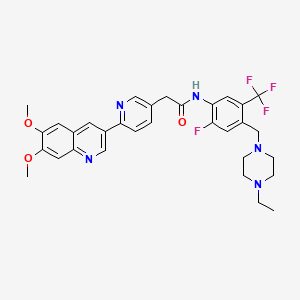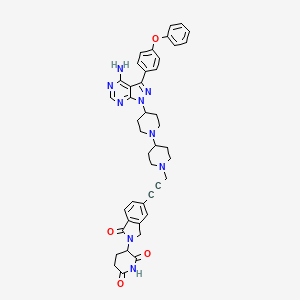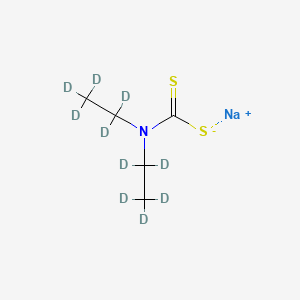
Sodium Diethyldithiocarbamate-d10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium Diethyldithiocarbamate-d10 is a deuterated form of Sodium Diethyldithiocarbamate, an organosulfur compound with the formula NaS₂CN(C₂H₅)₂. It is a pale yellow, water-soluble salt commonly used as a chelating agent for transition metal ions and as a precursor to various industrial chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium Diethyldithiocarbamate-d10 is synthesized by treating carbon disulfide with diethylamine in the presence of sodium hydroxide. The reaction proceeds as follows :
CS2+HN(C2H5)2+NaOH→NaS2CN(C2H5)2+H2O
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction is typically carried out in a controlled environment to ensure the purity and yield of the product. The compound is often crystallized from water as the trihydrate form .
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can be alkylated using reagents like dichloromethane.
Complex Formation: It reacts with various metal salts to form transition metal dithiocarbamate complexes.
Common Reagents and Conditions
Oxidation: Iodine (I₂) is commonly used as an oxidizing agent.
Substitution: Dichloromethane (CH₂Cl₂) is used for alkylation reactions.
Complex Formation: Metal salts such as iron (Fe) are used to form complexes.
Major Products
Oxidation: Thiuram disulfides.
Substitution: Alkylated dithiocarbamates.
Complex Formation: Transition metal dithiocarbamate complexes.
Scientific Research Applications
Sodium Diethyldithiocarbamate-d10 has a wide range of applications in scientific research:
Mechanism of Action
Sodium Diethyldithiocarbamate-d10 exerts its effects primarily through its metal-chelating properties. It binds to metal ions such as copper, iron, and zinc, forming stable complexes. This chelation inhibits the activity of metal-dependent enzymes, such as superoxide dismutase, leading to various biological effects . The compound also induces oxidative stress by disrupting the redox balance within cells .
Comparison with Similar Compounds
Similar Compounds
Sodium Dimethyldithiocarbamate: Similar in structure but with methyl groups instead of ethyl groups.
Zinc Diethyldithiocarbamate: Contains zinc instead of sodium.
Ammonium Pyrrolidinedithiocarbamate: Contains an ammonium ion and a pyrrolidine ring.
Uniqueness
Sodium Diethyldithiocarbamate-d10 is unique due to its deuterated form, which makes it particularly useful in nuclear magnetic resonance (NMR) studies. Its ability to form stable complexes with a wide range of metal ions also sets it apart from other dithiocarbamates .
Properties
Molecular Formula |
C5H10NNaS2 |
|---|---|
Molecular Weight |
181.3 g/mol |
IUPAC Name |
sodium;N,N-bis(1,1,2,2,2-pentadeuterioethyl)carbamodithioate |
InChI |
InChI=1S/C5H11NS2.Na/c1-3-6(4-2)5(7)8;/h3-4H2,1-2H3,(H,7,8);/q;+1/p-1/i1D3,2D3,3D2,4D2; |
InChI Key |
IOEJYZSZYUROLN-MFMGRUKYSA-M |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(C(=S)[S-])C([2H])([2H])C([2H])([2H])[2H].[Na+] |
Canonical SMILES |
CCN(CC)C(=S)[S-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


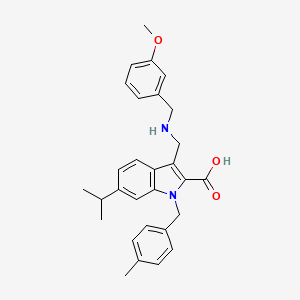
![1-[(2R,3R,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12401203.png)
![5-Methyl-5H-dibenzo[b,d]thiophen-5-ium trifluoromethanesulfonate-d3](/img/structure/B12401212.png)

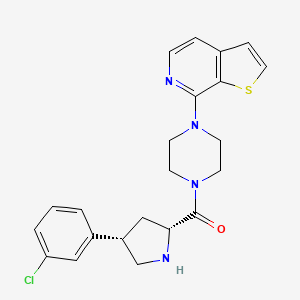

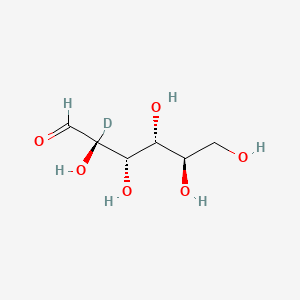
![5-[[2-[Bis(2-pyridinylmethyl)amino]ethyl]amino]-2',7'-difluoro-3',6'-dihydroxyspiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one](/img/structure/B12401253.png)
